1-Amino-1H-imidazole-2(3H)-thione

Description

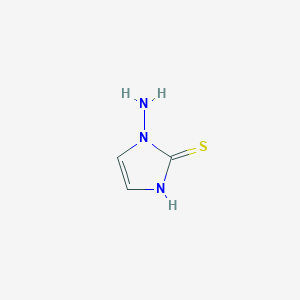

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-2-1-5-3(6)7/h1-2H,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYWAWAIGUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30414939 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117829-35-3 | |

| Record name | 1-amino-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30414939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 1h Imidazole 2 3h Thione

Established Synthetic Protocols for 1-Amino-1H-imidazole-2(3H)-thione Derivatives

Schantl's Protocol: Reaction of α-Haloketones with Potassium Thiocyanate (B1210189) and Hydrazines

One of the most widely recognized methods for synthesizing N-substituted 1-amino-1H-imidazol-2(3H)-thiones is Schantl's protocol. nih.gov This multistep approach involves the reaction of α-haloketones with potassium thiocyanate and monosubstituted hydrazines, typically in a weakly acidic medium. nih.gov The reaction is believed to proceed through the formation of an α-thiocyanatoketone intermediate, which then reacts with the hydrazine (B178648) to form an α-thiocyanatohydrazone. This intermediate can then undergo a [3+2] cycloaddition reaction to yield the desired this compound derivatives. nih.gov

A variation of this protocol involves the initial formation of a thiosemicarbazone by reacting an aromatic aldehyde with thiosemicarbazide. This thiosemicarbazone is then reacted with a substituted phenacyl bromide in the presence of a base like sodium acetate (B1210297) to yield the target imidazole (B134444) derivative. nih.govsemanticscholar.org

Table 1: Examples of this compound Derivatives Synthesized via Schantl's Protocol and Related Methods

| Starting Materials | Product | Yield (%) | Reference |

| 2-Arylhydrazinecarbothioamide, substituted phenacyl bromide | 5-Aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones | 76-81 | nih.govsemanticscholar.org |

| α-Haloketones, potassium thiocyanate, monosubstituted arylhydrazines | N-Substituted 1-amino-1H-imidazol-2(3H)-thiones | Moderate | nih.gov |

| Propiophenone, potassium thiocyanate, phenyl hydrazine | 2,3-dihydro-4-methyl-5-phenyl-1-phenylamino-1H-imidazole-2-thione | 75 | niscpr.res.in |

One-Pot Multicomponent Reaction (MCR) Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives for the synthesis of this compound derivatives. nih.govnih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high atom economy. nih.govnih.gov

One notable MCR strategy involves the reaction of α-halohydrazones with sodium azide (B81097) to form an azido (B1232118) intermediate. nih.govnih.gov This is followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide (CS₂) to regioselectively produce the this compound derivatives. nih.govnih.gov This method offers a significant advantage by avoiding the formation of the regioisomeric iminothiazoline heterocycle. nih.govnih.gov

Another MCR approach involves the reaction of an aldehyde, a primary amine, and an isothiocyanate. The key intermediates in this process are believed to be substituted α-aminoketones and the corresponding imidazolidine-2-thiones. researchgate.net

Table 2: Multicomponent Reactions for the Synthesis of this compound Derivatives

| Reaction Type | Key Reagents | Key Features | Reference |

| Sequential MCR | α-Halohydrazones, NaN₃, CS₂ | Regioselective, avoids iminothiazoline formation | nih.govnih.gov |

| One-pot MCR | Allomaltol, arylglyoxals, primary amines, isothiocyanates | Mild conditions, atom economy, easy workup | researchgate.net |

| One-pot, three-component | Trialkyl orthoesters, 2-aminoimidazoles, cyanamide | Highly selective, efficient under microwave or conventional heating | rsc.org |

Iodine(III)-Mediated Synthetic Routes from Open-Chain Precursors

Iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), have been utilized for the synthesis of N-substituted-1-amino-2,3-dihydro-1H-imidazole-2-thiones. In one method, HTIB is reacted with a ketone in acetonitrile, followed by the addition of glacial acetic acid and a substituted hydrazine. niscpr.res.in This approach offers an alternative to the traditional α-halogenation of ketones.

Molecular iodine can also promote the oxidative cyclization of thiosemicarbazone precursors. For instance, a 1,4-benzodioxine-based thiosemicarbazone can undergo iodine-mediated cyclization to form a 1,3,4-thiadiazole (B1197879) intermediate, which can be further functionalized. nih.gov

Cycloaddition and Cyclization Strategies

Cycloaddition reactions represent a fundamental approach to constructing the imidazole ring system. As mentioned in Schantl's protocol, a [3+2] cycloaddition of an azoalkene intermediate with isothiocyanic acid is a key step. nih.gov

An alternative strategy involves the azidation of α-halohydrazones followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide, which can be considered a type of cyclization process. nih.govnih.gov This method provides a regioselective route to the desired imidazole-2-thiones. nih.govnih.gov

Synthetic Pathways for Substituted 1-Amino-2,3-dihydro-1H-imidazole-2-thione

The synthesis of substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones often follows similar principles to the synthesis of the parent compound. For example, N-substituted derivatives can be prepared by reacting α-haloketones with potassium thiocyanate and the appropriately substituted hydrazine. niscpr.res.in

Furthermore, the derivatization of the exocyclic amino group provides another avenue for introducing substituents. For instance, reaction with aldehydes can lead to the formation of N-arylideneamino derivatives. nih.govsemanticscholar.org

Chemical Reactivity and Derivatization of the this compound Core

The this compound core possesses multiple reactive sites, allowing for a variety of chemical transformations and derivatizations. The exocyclic amino group, the thione group, and the nitrogen atoms within the imidazole ring can all participate in reactions.

One common derivatization is the reaction of the exocyclic amino group with aldehydes to form Schiff bases (ylideneamino derivatives). nih.govsemanticscholar.org For example, treatment of 5-(4-chlorophenyl)-1-amino-1H-imidazole-2(3H)-thione with various aromatic aldehydes yields the corresponding (E)-1-(arylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thiones. nih.govsemanticscholar.org

The thione group can undergo S-alkylation. For instance, reaction with α-halocarbonyl compounds in the presence of a base like potassium carbonate leads to the formation of α-(imidazol-2-ylthio)carbonyl compounds. nih.gov

Furthermore, the imidazole nitrogen can be functionalized. For example, N-acetylation can be achieved by reacting with acetic anhydride (B1165640). semanticscholar.org Ribosylation at the nitrogen atom has also been reported, leading to the synthesis of N-nucleoside derivatives. tandfonline.comtandfonline.com This is typically achieved by fusing the imidazole-2-thione with a peracylated ribose in the presence of iodine or by using a silylated imidazole derivative with a ribose derivative in the presence of a Lewis acid catalyst like TMSOTf. tandfonline.comtandfonline.com

Table 3: Derivatization Reactions of the this compound Core

| Reaction Type | Reagents | Product Type | Reference |

| Schiff Base Formation | Aldehydes | Ylideneamino derivatives | nih.govsemanticscholar.org |

| S-Alkylation | α-Halocarbonyl compounds, K₂CO₃ | α-(Imidazol-2-ylthio)carbonyl compounds | nih.gov |

| N-Acetylation | Acetic anhydride | N-Acetyl derivatives | semanticscholar.org |

| N-Ribosylation | Peracylated ribose, iodine or TMSOTf | N-Nucleosides | tandfonline.comtandfonline.com |

| S-Glycosylation | Chlorodeoxyribose derivative or peracylated ribose, NaH | S-Thioglycosides | tandfonline.com |

Oxidation Reactions to Form Sulfoxides and Sulfones

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. These transformations are significant as they introduce new functional groups and modify the electronic properties of the parent molecule. The controlled oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established strategy in organic synthesis, often utilizing reagents like hydrogen peroxide. organic-chemistry.orgjchemrev.com

The selectivity of the oxidation, whether it stops at the sulfoxide (B87167) or proceeds to the sulfone, can often be controlled by the choice of oxidizing agent and reaction conditions, such as stoichiometry and temperature. organic-chemistry.orgbeilstein-journals.org For instance, using a milder oxidizing agent or a limited amount of a stronger one can favor the formation of the sulfoxide. Conversely, harsher conditions or an excess of the oxidizing agent typically leads to the sulfone. organic-chemistry.orgbeilstein-journals.org While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of thioether oxidation are applicable. The resulting sulfoxides and sulfones are valuable intermediates for further synthetic manipulations.

A practical method for the selective and controlled oxidation of similar compounds, thioglycosides, to their corresponding sulfoxides and sulfones has been reported using urea-hydrogen peroxide (UHP). beilstein-journals.org A wide range of glycosyl sulfoxides can be achieved using 1.5 equivalents of UHP at 60°C, while the corresponding sulfones are obtained with 2.5 equivalents of UHP at 80°C in acetic acid. beilstein-journals.org This methodology highlights the potential for selective oxidation of the thione group in this compound.

Table 1: General Conditions for Sulfide Oxidation

| Product | Oxidizing Agent | Key Conditions |

| Sulfoxide | Hydrogen Peroxide, Urea-Hydrogen Peroxide (UHP) | Controlled stoichiometry (e.g., 1.5 equiv. UHP), lower temperature (e.g., 60°C) organic-chemistry.orgbeilstein-journals.org |

| Sulfone | Hydrogen Peroxide, Urea-Hydrogen Peroxide (UHP) | Excess oxidant (e.g., 2.5 equiv. UHP), higher temperature (e.g., 80°C) organic-chemistry.orgbeilstein-journals.org |

Nucleophilic Substitution Reactions at the Sulfur Atom

The sulfur atom in the thione form of this compound, or more readily in its thiol tautomer, is susceptible to nucleophilic attack. These reactions are crucial for introducing various substituents onto the sulfur atom, leading to a wide range of S-functionalized imidazole derivatives.

Methylation of a similar imidazole-2-thione derivative has been shown to produce the corresponding 2-(methylthio)imidazole. semanticscholar.org This S-alkylation confirms the presence of the thione functionality and demonstrates a key nucleophilic substitution reaction. Such S-substituted derivatives have been investigated for their biological activities. For instance, in a related class of compounds, the methylation or benzylation of the sulfur atom led to a complete loss of antiviral activity, highlighting the importance of the thione group for certain biological functions. scialert.net

These substitution reactions typically involve the reaction of the thione/thiol with an electrophile, such as an alkyl halide, in the presence of a base. The base facilitates the deprotonation of the thiol or the thione tautomer, generating a more potent nucleophile.

Regioselective Functionalization and Post-Modification Strategies

The this compound scaffold offers multiple sites for functionalization, making regioselective reactions and post-modification strategies crucial for creating diverse molecular architectures. The amino group at the N-1 position and the thione group at the C-2 position are primary sites for chemical modification.

A novel multicomponent reaction (MCR) has been developed for the synthesis of variously substituted this compound derivatives with complete control of regioselectivity. researchgate.net This approach involves the reaction of α-halohydrazones with sodium azide, followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide. researchgate.net This method allows for the direct and regioselective introduction of various substituents onto the imidazole core.

Furthermore, the amino group at N-1 can be readily functionalized. For example, a series of N-1 arylidene amino imidazole-2-thiones were synthesized by reacting the amino group with various aldehydes. nih.gov The resulting Schiff bases can be further modified. For instance, acetylation of a hydroxyl-substituted arylidene derivative with acetic anhydride resulted in the acetylation of both the hydroxyl group and the imidazole NH group. nih.gov

Table 2: Examples of Regioselective Functionalization

| Position | Reaction Type | Reagents | Product Type |

| N-1 Amino Group | Schiff Base Formation | Aldehydes | N-1 arylidene amino imidazole-2-thiones nih.gov |

| Imidazole Core | Multicomponent Reaction | α-halohydrazones, NaN3, CS2 | Substituted 1-amino-1H-imidazole-2(3H)-thiones researchgate.net |

| N-H and O-H | Acetylation | Acetic Anhydride | Acetylated imidazole and phenyl acetate nih.gov |

Spectroscopic and Structural Elucidation Studies of 1 Amino 1h Imidazole 2 3h Thione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel compounds. For 1-Amino-1H-imidazole-2(3H)-thione and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) have been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. In the case of this compound derivatives, these techniques have confirmed the presence of the imidazole (B134444) ring and its various substituents.

For instance, in a series of N-1 arylidene amino imidazole-2-thiones, the ¹H-NMR spectra revealed characteristic signals for the imidazole ring protons. nih.govsemanticscholar.org Specifically, the H-4 proton of the imidazole ring typically appears as a singlet in the downfield region of the spectrum. nih.govsemanticscholar.org The chemical shifts of the amino group protons (NH) are also readily identifiable, often appearing as a broad singlet at a lower field. nih.govsemanticscholar.org

The ¹³C-NMR spectra of these compounds have been equally informative. Key signals corresponding to the carbons of the imidazole ring and the thiocarbonyl group (C=S) have been identified, confirming the successful synthesis of the target molecules. nih.govsemanticscholar.org The chemical shift of the C=S carbon is particularly characteristic and is often observed at a significant downfield position. nih.govsemanticscholar.org

Detailed NMR data for a representative derivative, (E)-1-(Benzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione, is provided in the table below.

| ¹H-NMR (DMSO-d₆) | ¹³C-NMR (DMSO-d₆) |

| δ 12.12 (s, 1H, NH) | δ 178.27 (C=S) |

| δ 8.04 (s, 1H, CH=N) | δ 149.75 (C=N) |

| δ 7.85 (d, J = 8.5 Hz, 2H, arom. CH) | δ 142.02 (C4 phenyl) |

| δ 7.64 (d, J = 7.1 Hz, 2H, arom. CH) | δ 134.68 (C4 chlorophenyl) |

| δ 7.48–7.38 (m, 5H, arom. CH) | δ 133.84 (C1 chlorophenyl) |

| δ 7.32 (s, 1H, H-4 of imidazole ring) | δ 132.45 (C4 phenyl) |

| δ 129.87 (C4 imidazole) | |

| δ 129.33 (C2,6 phenyl) | |

| δ 129.10 (C3,5 phenyl) | |

| δ 127.67 (C3,5 chlorophenyl) | |

| δ 126.71 (C2,6 chlorophenyl) | |

| δ 104.93 (C4 imidazole) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound and its derivatives, IR spectroscopy has been instrumental in identifying key vibrational modes.

The IR spectra of these compounds consistently show a characteristic absorption band for the thiocarbonyl (C=S) group. nih.govsemanticscholar.org Additionally, the presence of the amino (NH) group is confirmed by its stretching vibration, which typically appears in the high-frequency region of the spectrum. nih.govsemanticscholar.org Other notable absorptions include those for aromatic C-H bonds and C=C and C=N double bonds within the molecular structure. nih.govsemanticscholar.org

The table below summarizes the characteristic IR absorption bands for a selection of this compound derivatives.

| Compound | ν(NH) cm⁻¹ | ν(C=N) cm⁻¹ | ν(C=S) cm⁻¹ |

| (E)-1-(Benzylideneamino)-5-(4-chlorophenyl)-1H-imidazole-2(3H)-thione | 3403 | 1604 | 1255 |

| (E)-5-(4-Chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione | 3315 | 1614 | 1267 |

| (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione | 3422 | 1575 | 1352 |

| 5-(4-Chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione | 3499 | 1683 | 1259 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This information is vital for confirming the identity of a newly synthesized molecule. The molecular formula for this compound is C₃H₅N₃S, with a computed molecular weight of approximately 115.16 g/mol . nih.gov HRMS analysis of this compound and its derivatives provides an exact mass measurement, which serves as a definitive confirmation of their chemical formula. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide valuable data on molecular connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of a molecule's structure in the solid state. For a related compound, 5-Amino-1H-benzimidazole-2(3H)-thione, X-ray diffraction analysis has confirmed its existence in the thione tautomeric form in the crystal phase. researchgate.net The study revealed the formation of tetramers through N—H⋯S hydrogen bonds, which are further linked by N—H⋯N hydrogen bonds to create chains or tubes within the crystal lattice. researchgate.net This detailed structural information is invaluable for understanding the intermolecular interactions that govern the solid-state packing of these molecules.

Tautomerism (Thione-Thiol) and Isomerism Investigations

This compound can exist in two tautomeric forms: the thione form and the thiol form (1-amino-1H-imidazole-2-thiol). nih.gov This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton and a double bond. Studies on similar heterocyclic systems, such as 1,2,4-triazole-3-thiones, have shown that the thione form is generally the dominant tautomer in both the condensed phase and in solution. jocpr.com Spectroscopic studies, particularly ¹H-NMR, on related 4-amino-1,2,4-triazole-3-thione derivatives have confirmed the prevalence of the thione form by the presence of characteristic NH proton signals in the 13–14 ppm range. nih.gov It is generally understood that the thione form is more polar than the thiol form. jocpr.com

The investigation of tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological activity. The equilibrium between the thione and thiol forms can be influenced by factors such as the solvent, temperature, and the presence of substituents on the imidazole ring.

Computational Chemistry and Theoretical Investigations of 1 Amino 1h Imidazole 2 3h Thione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Amino-1H-imidazole-2(3H)-thione. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. DFT studies on imidazole (B134444) derivatives have been employed to calculate optimized geometries, vibrational frequencies, and other molecular properties. nih.govacs.org These calculations provide a theoretical framework that complements experimental data, such as that obtained from NMR and IR spectroscopy. acs.org For instance, DFT can be used to predict the 1H and 13C NMR chemical shifts, which can then be compared to experimental values to confirm the molecular structure. acs.org

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more likely to be chemically reactive. nih.gov In the context of this compound derivatives, HOMO-LUMO analysis helps to understand the charge transfer that can occur within the molecule, a key aspect of its potential biological activity. nih.gov

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a technique used to visualize the charge distribution of a molecule. It helps to identify the electron-rich and electron-deficient regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For derivatives of this compound, ESP maps can reveal how different substituents on the imidazole ring affect the molecule's reactivity and intermolecular interactions. This information is particularly valuable for understanding how these molecules might bind to biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the study of this compound derivatives, docking is used to simulate the interaction between these compounds and biological targets, such as enzymes or receptors. researchgate.nettandfonline.com For example, docking studies have been used to investigate the binding of imidazole-2-thione derivatives to the active site of enzymes like 15-lipoxygenase, providing insights into the mechanism of inhibition. researchgate.net These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the affinity of the ligand for its target. researchgate.netresearchgate.net

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling can provide detailed mechanistic insights into the chemical reactions involving this compound. For example, quantum chemical calculations can be used to study the dissociation pathways of related molecules, providing information on reaction thresholds and the stability of intermediates. researchgate.net This can be particularly useful in understanding the metabolism or degradation of these compounds. While specific studies on the reaction mechanisms of this compound itself are not detailed in the provided results, the methodologies are well-established for similar heterocyclic systems.

Structure-Activity Relationship (SAR) Predictions and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of a series of compounds. SAR studies involve systematically modifying the structure of a lead compound and observing the effect on its activity. For instance, the methylation of the thiol group in 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives was found to dramatically decrease their 15-lipoxygenase inhibitory activity. researchgate.net QSAR models take this a step further by developing mathematical relationships between the chemical structure and biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For derivatives of this compound, QSAR can help in designing molecules with enhanced anticancer or other therapeutic properties by identifying the key structural features that contribute to their activity. nih.gov

Biological Activity Profiles and Molecular Mechanisms of Action of 1 Amino 1h Imidazole 2 3h Thione

Antimicrobial Efficacy and Mechanisms

The presence of the imidazole-2-thione core, along with the amino substituent, suggests potential for antimicrobial activity. This section delves into its efficacy against various microbial pathogens.

Antibacterial Activity

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the antibacterial activity of 1-Amino-1H-imidazole-2(3H)-thione. While related imidazole (B134444) and thiazole (B1198619) derivatives have demonstrated antibacterial properties, dedicated studies on this specific compound, including a determination of its minimum inhibitory concentrations (MIC) against standard bacterial strains, are not available. The potential mechanism of action, which in related compounds often involves the disruption of bacterial cellular processes or inhibition of essential enzymes, remains to be elucidated for this compound.

Antifungal Activity

Similarly, specific studies on the antifungal efficacy of this compound are not extensively reported. The broader class of azole compounds is well-known for its antifungal action, which typically involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. However, without experimental data for this compound, its specific activity against fungal pathogens and its precise mechanism remain speculative.

Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition

There is no specific information available in the current scientific literature regarding the antiviral activity of this compound, including its potential to inhibit HIV-1 reverse transcriptase. While other heterocyclic compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), dedicated research on the interaction between this compound and this viral enzyme is absent from public records.

Antioxidant Potential and Radical Scavenging Mechanisms

The antioxidant properties of imidazole-2-thione derivatives have been a subject of greater scientific inquiry. These compounds are recognized for their ability to neutralize free radicals, which are implicated in a variety of pathological conditions.

The antioxidant capacity of the broader class of 2-imidazolthiones has been noted, with some studies indicating they react with stable free radicals at rates comparable to known antioxidants. The thione group is a key contributor to this activity.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which antioxidant compounds neutralize free radicals. In this process, the antioxidant donates a hydrogen atom to a radical species, thereby quenching it. For imidazole-2-thione derivatives, the N-H protons on the imidazole ring are potential sites for hydrogen donation. However, specific experimental or computational studies detailing the HAT-based antioxidant activity of this compound are not currently available. The presence of the amino group at the N1 position could potentially influence the bond dissociation enthalpy of the N-H bonds, a key parameter in HAT mechanisms.

Single Electron Transfer followed by Proton Transfer (SET-PT) Pathways

The Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism is another important route for radical scavenging. This pathway involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is typically followed by the transfer of a proton. The electron-rich nature of the imidazole ring and the sulfur atom in this compound suggests that it could potentially act as an electron donor. However, detailed studies confirming and quantifying the role of the SET-PT pathway in the antioxidant activity of this specific compound are lacking in the available scientific literature.

Sequential Proton Loss Electron Transfer (SPLET) Pathways

The antioxidant activity of phenolic and heterocyclic compounds is often explained by mechanisms involving hydrogen atom transfer (HAT) or electron transfer. The Sequential Proton Loss Electron Transfer (SPLET) pathway is a key mechanism that describes how antioxidants can neutralize free radicals. This process involves the deprotonation of the antioxidant molecule, followed by the transfer of an electron to the radical species.

For imidazole-based compounds, the indole (B1671886) and imidazole rings can act as electron or hydrogen atom donors. mdpi.com When a hydrogen atom is lost, a stabilized radical is formed, supported by resonance. mdpi.com While direct studies detailing the SPLET mechanism for this compound are not extensively available, the known hydrogen-donating capabilities of the imidazole ring and the thione group suggest its potential to operate via this pathway. mdpi.comnih.gov The presence of the N-H and S-H (in the tautomeric thiol form) protons provides sites for the initial proton loss, which is a prerequisite for the SPLET mechanism. The resulting anion would be stabilized by the aromatic imidazole ring, facilitating the subsequent electron transfer to neutralize a radical.

Radical Addition Pathways (e.g., Reaction with Free Radicals like DPPH, ABTS)

The ability of a compound to scavenge free radicals is a direct measure of its antioxidant potential. This is often evaluated using stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The interaction of an antioxidant with these radicals leads to their neutralization, which can be observed spectrophotometrically as a color change. nih.govnih.govnih.gov

Derivatives of the imidazole-thione core have demonstrated significant radical scavenging activity in these assays.

2-Mercaptobenzimidazole (2-MBI) Analogs : These compounds, which share the mercapto-imidazole functionality, have shown potent antioxidant effects against both ABTS and DPPH radicals. mdpi.com

Indole-Imidazole Derivatives : The combination of an indole ring with an imidazole moiety results in compounds with notable cytoprotective and antioxidant properties. These derivatives can delocalize electrons across both ring systems and donate a hydrogen atom to form a stable indolyl radical. mdpi.com

Substituted Imidazole Derivatives : Studies on various substituted imidazoles confirm their capacity to scavenge free radicals, with their activity being dependent on the nature and position of the substituents on the imidazole ring. researchgate.netcentralasianstudies.org For instance, 5-aryl-2H-imidazole derivatives bearing polyphenolic fragments have been comprehensively studied for their antiradical capacity using the DPPH assay. nih.gov

The mechanism involves the antioxidant molecule donating a hydrogen atom or an electron to the DPPH or ABTS radical, thus neutralizing it. nih.govresearchgate.net The thione/thiol group is a critical contributor to this activity.

Enzyme Inhibition Studies and Mechanistic Insights

The structural features of this compound and its analogues make them candidates for enzyme inhibition. The nitrogen and sulfur atoms can act as key binding points, interacting with metal ions or amino acid residues in the active sites of various enzymes.

Lipoxygenase Inhibition (e.g., Soybean 15-Lipoxygenase) and Iron Chelating Mechanism

Lipoxygenases (LOXs) are a family of enzymes that contain a non-heme iron atom in their active site and are crucial in the biosynthesis of inflammatory mediators like leukotrienes. nih.govrsc.orgnih.gov Inhibition of these enzymes is a key strategy for developing anti-inflammatory agents. rsc.org Many LOX inhibitors function either as antioxidants that scavenge the radical intermediates of the reaction or as agents that chelate the catalytic iron atom. mdpi.com

Imidazole-containing compounds have been successfully developed as 5-lipoxygenase (5-LO) inhibitors. nih.gov Structural modifications of these imidazole inhibitors have been optimized to enhance their potency and pharmacokinetic profiles, leading to the selection of a clinical candidate. nih.gov

The inhibitory mechanism is strongly linked to the ability of the imidazole-thione scaffold to chelate metal ions.

Metal Chelation : 4-Mercaptoimidazoles, which are structurally related to the thiol tautomer of this compound, are capable of chelating copper ions. nih.gov More directly, imidazole-2-thione chelators incorporated into a tridentate ligand structure have been shown to bind and stabilize ferric iron (Fe³⁺). nih.gov This iron-binding capability is central to the proposed mechanism for LOX inhibition, where the compound would coordinate with the iron atom in the enzyme's active site, preventing it from participating in the catalytic cycle.

Dopamine-β-Hydroxylase (DBH) Inhibition

Dopamine-β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine (B1211576) to norepinephrine (B1679862). It is a target for the development of antihypertensive agents. mdpi.com 1-(substituted)-imidazole-2(3H)-thione derivatives have been identified as potent competitive inhibitors of DBH. mdpi.commdpi.com

Structure-activity relationship studies have shown that the inhibitory potency is influenced by the substituent attached to the imidazole ring. For example, 1-(thienylalkyl)imidazole-2(3H)-thiones are effective DBH inhibitors, with their activity profile differing from that of their 1-phenylalkyl counterparts, demonstrating that the thiophene (B33073) group is not always a simple bioisostere for a phenyl ring. mdpi.com The inhibitor 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione, in particular, was found to effectively lower blood pressure in spontaneously hypertensive rats, with a corresponding change in dopamine and norepinephrine levels. mdpi.com Molecular modeling suggests an idealized conformer for binding to the active site and helps explain the differences in activity between various derivatives. mdpi.com

Kinase Inhibition (e.g., VEGFR-2 Kinase, B-Raf Kinase, p38 MAP Kinase)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Imidazole derivatives have been identified as inhibitors of several key kinases involved in cancer progression. nih.gov

VEGFR-2 Kinase : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.gov Blocking VEGFR-2 signaling is a primary strategy in anti-angiogenic cancer therapy. nih.gov Certain N-1 arylidene amino imidazole-2-thiones have demonstrated potent inhibitory activity against VEGFR-2 kinase in ELISA assays. nih.govnih.gov For example, compounds designated as 4d and 5 in one study showed significant inhibition of VEGFR-2. nih.gov

B-Raf Kinase : The Raf kinase family is part of the MAPK/ERK signaling pathway that controls cell proliferation and survival. Mutations that constitutively activate B-Raf are found in a variety of cancers. N-1 arylidene amino imidazole-2-thiones have also been evaluated for their activity against the mutated B-RafV600E kinase. The same compounds 4d and 5 that inhibited VEGFR-2 also showed good inhibitory activity against B-RafV600E. nih.gov

p38 MAP Kinase : The p38 Mitogen-Activated Protein (MAP) kinase pathway is involved in cellular responses to stress, inflammation, and apoptosis. Imidazole derivatives are known to act as p38 MAP kinase inhibitors. nih.gov Furthermore, the inhibition of p38 MAPK is critically involved in the anti-apoptotic and survival signals mediated by VEGFR-2 in endothelial cells, suggesting a mechanistic link between these targets. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Imidazole-2(3H)-thione Derivatives Interactive data table. Click on headers to sort.

| Compound | Target Kinase | IC₅₀ (ng/mL) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 4d ((E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione) | VEGFR-2 | 247.81 | nih.gov | |

| 4d ((E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione) | B-RafV600E | 13.05 | nih.gov | |

| 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) | VEGFR-2 | 82.09 | nih.gov | |

| 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) | B-RafV600E | 2.38 | nih.gov | |

| Erlotinib (Reference) | VEGFR-2 | 59.12 | nih.gov | |

| Erlotinib (Reference) | B-RafV600E | 0.98 | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.govmdpi.com Their activity is essential for tissue remodeling but is also implicated in pathological processes like tumor invasion and metastasis. nih.govmdpi.com Inhibition of MMPs is therefore a target for anti-cancer therapy. nih.gov

The primary mechanism of synthetic MMP inhibitors involves a functional group, known as a zinc-binding group (ZBG), that chelates the catalytic zinc ion in the enzyme's active site. nih.gov Thiol (-SH) and hydroxamate groups are common ZBGs. nih.govnih.gov Given that this compound exists in tautomeric equilibrium with its thiol form (1-amino-1H-imidazole-2-thiol), the mercapto group has the theoretical potential to act as a ZBG for the zinc ion in MMPs.

However, while other heterocyclic scaffolds containing thiol or triazole moieties have been developed as MMP inhibitors, nih.govnih.govdrugbank.com direct experimental evidence from the reviewed literature specifically demonstrating MMP inhibition by this compound or its close derivatives is not available. Further research would be required to validate this potential mechanism.

Topoisomerase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during cell replication. For instance, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which are derived from the core imidazole-2-thione structure, have been synthesized and evaluated for their anticancer properties. nih.gov These compounds have been shown to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov The inhibition of topoisomerase II is a critical mechanism for inducing DNA damage in cancer cells, ultimately leading to cell death. nih.gov

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

Currently, there is limited direct evidence in the reviewed literature to suggest that this compound or its immediate derivatives function as tubulin polymerization inhibitors or interact with the colchicine binding site. This area may warrant further investigation to fully elucidate the mechanisms of action for this class of compounds.

Antiproliferative and Anticancer Activity Mechanisms

The anticancer effects of this compound derivatives are attributed to several key mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of new blood vessel formation that tumors need to grow.

Induction of Apoptosis (e.g., pre-G1 apoptosis, BAX/Bcl-2 Regulation)

Studies on a novel series of 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones have demonstrated their ability to induce apoptosis in cancer cells. nih.gov Specifically, compounds designated as 4d and 5 in the study were shown to cause a significant increase in the pre-G1 apoptotic cell population in MCF-7 breast cancer cells. nih.gov Further analysis using Annexin V/FITC assays confirmed that these compounds induce both early and late-stage apoptosis. nih.govsemanticscholar.org The antiproliferative activity of these derivatives is, therefore, closely linked to their capacity to trigger this programmed cell death pathway. nih.gov While the precise role of BAX/Bcl-2 regulation by these specific imidazole-2-thione derivatives is not explicitly detailed in the provided research, this pathway is a common downstream target of apoptosis-inducing agents.

Table 1: Apoptosis Induction by Imidazole-2-thione Derivatives in MCF-7 Cells nih.govsemanticscholar.org

| Compound | % Early Apoptosis | % Late Apoptosis |

| Control | 0.43% | 0.23% |

| 4d | 6.12% | 10.23% |

| 5 | 2.66% | 13.64% |

This table is interactive. You can sort and filter the data.

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Research has shown that the this compound derivatives 4d and 5 exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govsemanticscholar.org VEGFR-2 is a key mediator of angiogenesis, and its inhibition by these compounds suggests they possess antiangiogenic properties. nih.gov The IC50 values for VEGFR-2 kinase inhibition were reported to be 247.81 ng/mL and 82.09 ng/mL for compounds 4d and 5 , respectively. semanticscholar.org

Other Reported Pharmacological Activities

In addition to the mechanisms detailed above, the broader class of imidazole derivatives has been associated with other pharmacological activities relevant to cancer treatment. Some imidazole derivatives have been reported to act as inhibitors of B-Raf kinase and p38 MAP kinase, both of which are involved in cancer cell signaling pathways. nih.govsemanticscholar.org These findings suggest that compounds based on the this compound scaffold may have the potential for a multi-targeted approach in cancer therapy.

Anti-inflammatory Properties

There is currently a lack of specific published research detailing the anti-inflammatory properties and the molecular mechanisms of action of this compound. While the imidazole nucleus is a component of various compounds with anti-inflammatory effects, dedicated studies on this specific molecule are not found in the available search results.

Antihistaminic Activity

No specific data from scientific studies were found regarding the antihistaminic activity of this compound. Research on its potential to act as a histamine (B1213489) receptor antagonist has not been identified in the public domain.

Anthelmintic Activity

There is no direct scientific evidence available from the search results to support the anthelmintic activity of this compound. While related chemical structures, such as certain benzimidazoles, are known for their anthelmintic properties, specific studies on this compound's effectiveness against helminths are absent from the provided information. nih.gov

Applications As Synthetic Intermediates and Precursors for Advanced Materials and Medicinal Chemistry

Utilization in the Synthesis of Complex Heterocyclic Systems with Biological Interest

1-Amino-1H-imidazole-2(3H)-thione is a key starting material for the synthesis of various fused heterocyclic systems. These complex structures are of significant interest due to their potential biological activities. The reactivity of the amino and thione groups allows for cyclization reactions with different reagents to form novel ring systems.

One notable application is in the synthesis of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine-3-thione derivatives . These compounds can be further modified to create a range of substituted analogs. The synthetic pathway often involves the reaction of this compound with α-halocarbonyl compounds, leading to the formation of the fused triazine ring.

Furthermore, this precursor is utilized in the creation of other complex heterocyclic systems. For instance, it is a starting point for synthesizing pyrazino[1,2-e]purines and 1,2,4-triazino[4,3-e]purines . These purine (B94841) analogs are of interest in medicinal chemistry due to their structural similarity to endogenous purines, suggesting potential interactions with biological targets. researchgate.net The synthesis of these systems often involves multi-step reaction sequences, where the imidazolethione core provides a foundational scaffold for building the additional rings.

Research has also explored the synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines and their subsequent rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines . beilstein-journals.orgnih.govnih.gov These transformations highlight the utility of the imidazolethione core in creating diverse and complex heterocyclic frameworks. These compounds have shown promise for their antiproliferative effects against various cancer cell lines. nih.gov

The synthesis of these complex heterocyclic systems is a testament to the versatility of this compound as a synthetic intermediate. The ability to construct diverse and biologically relevant scaffolds underscores its importance in the field of medicinal and materials chemistry.

Development of N-Aminoimidazole Derivatives for Targeted Biological Applications

The presence of the N-amino group in this compound provides a reactive handle for the development of a wide array of N-aminoimidazole derivatives. These derivatives have been investigated for various targeted biological applications, particularly in the realm of medicinal chemistry.

A significant area of research involves the synthesis of N-1 arylidene amino imidazole-2-thiones . nih.gov These compounds are prepared by the condensation of the N-amino group with various aromatic aldehydes. The resulting Schiff bases have been evaluated for their potential as anticancer agents. nih.gov Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines and can induce apoptosis. nih.gov The substitution pattern on the aryl ring has been found to influence the biological activity, highlighting the potential for structure-activity relationship (SAR) studies to optimize their therapeutic potential. nih.gov

Beyond simple arylidene derivatives, the N-amino group can be functionalized in other ways to create novel compounds. For example, it can be acylated or alkylated to introduce different substituents, further diversifying the chemical space of accessible N-aminoimidazole derivatives. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect their biological activity and pharmacokinetic profile.

The development of these N-aminoimidazole derivatives is an active area of research. The ability to readily modify the N-amino group allows for the creation of libraries of compounds for screening against various biological targets. This approach is crucial in the discovery of new therapeutic agents with improved efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Amino-1H-imidazole-2(3H)-thione, and how do experimental conditions influence regioselectivity?

- Methodological Answer : A multicomponent reaction (MCR) strategy using α-halohydrazones, azidation, and tandem Staudinger/aza-Wittig reactions with CS₂ is a key approach. This method avoids regioisomer formation (e.g., iminothiazoline) by controlling reaction parameters such as temperature (room temperature to 80°C) and solvent polarity (e.g., THF or DCM). Electron-withdrawing substituents on the hydrazone scaffold are tolerated, enabling diverse functionalization . Alternative routes include cycloaddition reactions, though these may require harsher conditions (e.g., reflux in ethanol with thiourea derivatives) .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX (for refinement) and ORTEP-3 (for visualization) is standard. Bond angles (e.g., N–C–S ≈ 110.5°) and torsion angles (e.g., C7B–N1B–C1B–C2B = −2.9°) are critical for confirming tautomeric forms and hydrogen-bonding networks. Data collection at 295 K with Agilent diffractometers and validation using R-factors (e.g., R₁ < 0.065) ensure accuracy .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as interactions with dimethyl (chloroethynyl) phosphonate. Transition-state analysis and Gibbs free energy profiles (ΔG‡) identify feasible mechanisms. Molecular dynamics simulations (e.g., NPT ensembles) assess solvent effects on reaction kinetics .

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer : Discrepancies arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DELU and SIMU commands) to refine anisotropic displacement parameters. Validate via Hirshfeld surface analysis (e.g., CrystalExplorer) and cross-check with spectroscopic data (e.g., NMR coupling constants) .

Q. What role do hydrogen-bonding patterns play in the compound’s supramolecular assembly?

- Methodological Answer : Graph-set analysis (e.g., Etter’s notation) identifies motifs like S(6) rings from N–H⋯S interactions. These patterns dictate crystal packing and stability. For example, intermolecular N–H⋯S bonds (2.45–2.65 Å) form infinite chains, influencing solubility and melting points .

Q. How are post-synthetic modifications leveraged to access N-bridgeheaded heterobicyclic derivatives?

- Methodological Answer : React the thione’s amino group with electrophiles (e.g., aldehydes or acyl chlorides) under mild conditions (e.g., DMF, 50°C). For example, condensation with 4-methoxyphenyl groups yields hybrids with enhanced bioactivity. Monitor progress via LC-MS and purify by column chromatography (CHCl₃:MeOH gradients) .

Data and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.